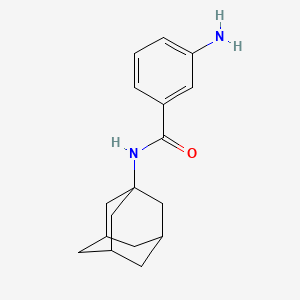

N-Adamantan-1-yl-3-amino-benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)-3-aminobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c18-15-3-1-2-14(7-15)16(20)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCFEXGSXLTSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for N Adamantan 1 Yl 3 Amino Benzamide and Its Analogues

Established Synthetic Pathways for N-Adamantan-1-yl-3-amino-benzamide

The synthesis of the this compound core structure can be achieved through several established routes, ranging from traditional multi-step sequences to more modern, efficiency-focused methods.

Conventional Reaction Mechanisms and Protocols

Conventional synthesis of N-adamantyl benzamides typically involves the formation of an amide bond between an adamantane (B196018) moiety and a benzoic acid derivative. A primary and well-documented method is the Ritter reaction, where a source of the adamantyl cation, such as 1-adamantanol (B105290) or 1-bromoadamantane, reacts with a nitrile. researchgate.netgoogle.com For the specific target compound, this would involve a reaction with 3-aminobenzonitrile.

Alternatively, and more directly, the synthesis can be achieved through standard amide coupling reactions. A common pathway involves:

Activation of the Carboxylic Acid: 3-Nitrobenzoic acid is converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or triphosgene. google.com

Amide Bond Formation: The resulting 3-nitrobenzoyl chloride is then reacted with 1-aminoadamantane in the presence of a base to form N-Adamantan-1-yl-3-nitro-benzamide.

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amine. This is commonly accomplished using methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., Fe/HCl or SnCl₂). google.com

Another conventional approach involves the direct adamantylation of amides. For instance, 1-adamantanol can react with benzamide (B126) in the presence of a Lewis acid catalyst like aluminum triflate in a suitable solvent such as nitromethane. google.com The reaction proceeds by heating the mixture to reflux for several hours, yielding the N-adamantylated product. google.com

Table 1: Conventional Synthesis Parameters for N-Adamantyl Amides

| Reactant 1 | Reactant 2 | Catalyst / Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| 1-Adamantanol | Benzonitrile (B105546) | Indium triflate In(OTf)₃ | Liquid SO₂, pressure reactor | 96% | google.com |

| 1-Adamantanol | Benzamide | Aluminum triflate | Nitromethane, reflux, 6h | 88% | google.com |

| 1-Adamantanol | Acrylonitrile | Aluminum triflate | Nitromethane, reflux, 6h | 73% | google.com |

Microwave-Assisted Synthesis for Enhanced Efficiency

To improve upon the often lengthy reaction times and sometimes moderate yields of conventional heating methods, microwave-assisted synthesis has emerged as a powerful tool. psu.edunanobioletters.com This technique significantly accelerates reaction rates by directly and efficiently heating the reactants. sciforum.net

For the synthesis of N-adamantyl carboxamides and related structures, microwave irradiation can be applied to the amide bond formation step. nih.gov A mixture of the carboxylic acid (or its activated form) and the amine in a suitable solvent is subjected to microwave heating in a sealed vessel. mdpi.com This approach dramatically reduces reaction times from hours to minutes and can lead to higher product yields and purity. psu.edunih.gov For example, microwave-assisted methods have been successfully used to synthesize libraries of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and other nitrogen-containing heterocycles, demonstrating the broad applicability of this technology for creating complex amides. sciforum.netmdpi.com

Mechanochemical Approaches and Ionic Liquid Catalysis in Adamantyl-Benzamide Formation

In the pursuit of greener and more efficient chemical processes, mechanochemistry and ionic liquid catalysis offer compelling alternatives to traditional solvent-based synthesis.

Ionic Liquid Catalysis: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. researchgate.netgoogle.com Their use is advantageous due to their low volatility, thermal stability, and ability to be recycled. dtu.dknih.gov The synthesis of N-(adamantan-1-yl)benzamide has been successfully achieved using an ionic liquid catalyst. google.com In one protocol, the reaction between 1-adamantanol and benzonitrile is catalyzed by the ionic liquid [BMIM-SO₃H][OTf], proceeding at a relatively mild temperature range of 25-75°C to afford the product in good yield (74%). google.com This demonstrates that ILs can facilitate the Ritter reaction under significantly less harsh conditions than those required by strong acids.

Mechanochemical Approaches: Mechanochemistry involves using mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of a solvent. While specific applications to this compound are not detailed in the provided sources, the principles of mechanochemistry are well-suited for amide bond formation. This solvent-free method represents a highly sustainable approach, reducing waste and avoiding the use of potentially hazardous solvents.

Strategic Approaches for Structural Diversification of the this compound Scaffold

The rigid, lipophilic adamantane cage and the functionalizable benzamide ring provide two key regions for structural modification, allowing for the generation of diverse analogues.

Modifications at the Adamantane Cage

The adamantane cage is a unique three-dimensional scaffold that can be functionalized at its four bridgehead positions. nih.gov This allows for the creation of multifunctional derivatives with defined geometries. researchgate.net

Strategies for modifying the adamantane cage include:

Introduction of Additional Substituents: Besides the point of attachment to the benzamide nitrogen, the other bridgehead carbons (positions 3, 5, and 7) can be functionalized. researchgate.net This can be achieved through multi-step synthetic sequences starting from adamantane itself or from pre-functionalized adamantane derivatives. nih.gov

Synthesis of Chiral Derivatives: Introducing substituents at non-bridgehead positions, such as creating 1,2-disubstituted adamantane derivatives, results in chiral molecules, adding another layer of structural complexity. mdpi.com

Scaffold Engineering: The adamantane core can be used to build more complex architectures like dendrons or multivalent scaffolds for presenting bioactive peptides or other functional groups. nih.govresearchgate.net

Table 2: Examples of Adamantane Cage Modifications

| Modification Type | Example Substituents/Structures | Purpose | Reference |

|---|---|---|---|

| Poly-functionalization | Carboxylic acids, amines, azides for click chemistry | Create (3+1) scaffolds for medicinal/materials chemistry | researchgate.net |

| Chiral Substitution | 1,2-disubstitution | Introduce chirality for stereospecific interactions | mdpi.com |

| Heterocyclic Integration | Introduction of heterocyclic atoms into the cage | Design new core derivatives | researchgate.net |

Substituent Variations on the Benzamide Aromatic Ring

The benzamide aromatic ring is amenable to a wide range of substitutions, allowing for fine-tuning of the molecule's electronic and steric properties. Research into related substituted benzamides has shown that modifications at the meta- (position 5) and para- (position 4) positions relative to the amide group are particularly significant for modulating biological activity. nih.govnih.gov

Key diversification strategies include:

Introducing Polar Groups: The addition of polar, hydrogen-bond accepting groups (e.g., sulfonamide, sulfone) or hydrogen-bond donor/acceptor groups (e.g., amine) at the meta and para positions can significantly influence molecular interactions. nih.govnih.gov

Heterocyclic Substitutions: Attaching heterocyclic rings, such as a tetrazole, to the benzamide ring is another strategy to create novel analogues with different properties. nih.gov

Table 3: Examples of Benzamide Ring Substitutions

| Position | Substituent Type | Example Group | Potential Effect | Reference |

|---|---|---|---|---|

| meta (5-) | Polar H-bond acceptor | Sulfonamide, Halide | Mediate receptor interactions | nih.govnih.gov |

| para (4-) | H-bond donor/acceptor | Amine | Mediate receptor interactions | nih.govnih.gov |

| para (4-) | Carboxylic acid amide | N-p-phenylcarboxylic amide | Potent Pgp blocker | researchgate.net |

Elaboration of the Amide and Amine Linker Regions (e.g., thiourea (B124793), sulfamoyl, indole (B1671886) linkages)

The functional core of adamantane-benzamide compounds can be significantly altered by modifying the amide and amine linker regions. These modifications can influence the molecule's spatial arrangement, electronic properties, and potential biological interactions. Research has explored the substitution of the conventional amide linkage with bioisosteric groups such as thiourea, sulfamoyl, and indole-based moieties.

Thiourea Linkages: The replacement of the amide with a thiourea group introduces a different set of hydrogen bonding capabilities and conformational preferences. The synthesis of adamantyl-containing thioureas has been successfully demonstrated. A general approach involves the reaction of an adamantane-derived isothiocyanate with an appropriate amine. For instance, 1-(adamantane-1-carbonyl)-3-halophenyl thioureas have been synthesized by reacting adamantane-1-carbonyl chloride with ammonium (B1175870) thiocyanate (B1210189) to generate adamantane-1-carbonylisothiocyanate in situ. This intermediate is then treated with various halogenated anilines to yield the final thiourea products. This method provides a versatile route to a range of adamantane-thiourea analogs.

Sulfamoyl Linkages: The incorporation of a sulfamoyl linker has been achieved in the synthesis of adamantane-benzamide derivatives. Research has detailed the synthesis of compounds such as N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and N-(adamantan-1-yl)-4-sulfamoylbenzamide. nih.gov One successful approach involves the reaction of amantadine (B194251) with 4-(chlorosulfonyl)benzoic acid. nih.gov Optimization of this reaction using microwave irradiation has been shown to significantly improve yields and reduce reaction times. nih.gov Alternatively, a multi-step conventional synthesis can be employed, starting with the formation of an acyl halide from 4-sulfamoyl benzoic acid, followed by conjugation with amantadine. nih.gov These methods provide a clear pathway to adamantane-benzamide analogues featuring a robust sulfamoyl linkage.

Indole Linkages: The indole scaffold is a privileged structure in medicinal chemistry, and its incorporation into adamantane-containing molecules is of significant interest. The synthesis of N-adamantyl-indole-carboxamides has been well-documented. A common and effective method is the direct amide coupling of an indole-2-carboxylic acid with 1-adamantylamine. This reaction is typically facilitated by standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with an activating agent like hydroxybenzotriazole (B1436442) (HOBt) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This one-step process is highly efficient for generating a library of adamantane-indole carboxamides with various substituents on the indole ring.

Process Optimization and Yield Enhancement in the Synthesis of Adamantane-Benzamide Compounds

The efficient synthesis of adamantane-benzamide compounds is critical for their practical application. Research has focused on optimizing reaction conditions and developing novel catalytic systems to maximize product yields and simplify purification processes.

A cornerstone of N-adamantyl amide synthesis is the Ritter reaction , which typically involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid. wikipedia.org For the synthesis of N-(adamantan-1-yl)benzamide, this would involve reacting 1-adamantanol with benzonitrile. While effective, the classic Ritter reaction often requires harsh conditions and stoichiometric amounts of strong acids, leading to potential side reactions and purification challenges. ias.ac.in

To address these limitations, significant efforts have been directed towards developing milder and more efficient catalytic systems. The use of Lewis acids and other catalysts has shown considerable promise. For example, a patented method describes the use of a CuBr catalyst for the reaction of adamantanol-1 with various nitriles, achieving a 96% yield for N-(adamantan-1-yl)benzamide under specific conditions. nih.gov Other catalysts explored for the Ritter reaction of adamantane derivatives include iron(III) chloride, silver hexafluoroantimonate, and ionic liquids like [BMIM-SO3H][OTf], which has been reported to yield N-(adamantan-1-yl)benzamide at 74%. nih.govresearchgate.net

Manganese-containing catalysts have also been employed, particularly for the reaction of 1-haloadamantanes with nitriles or amides, providing N-(adamantan-1-yl)amides in yields ranging from 70% to as high as 100% in some cases. researchgate.net

Another key synthetic route is the direct acylation of an adamantyl amine with a benzoyl chloride derivative. Optimization of this method often involves the careful selection of the base and solvent system. The use of triethylamine (B128534) in a solvent like tetrahydrofuran (B95107) (THF) is common. More recent developments in amidation chemistry highlight the use of cost-efficient reagents and bio-based solvents to improve the sustainability and efficiency of the process. nih.govhud.ac.uk For instance, formamide-catalyzed activation of carboxylic acids has been shown to significantly improve amidation yields compared to traditional methods. nih.gov

The table below summarizes some of the reported yields for the synthesis of N-(adamantan-1-yl)benzamide and related amides under various optimized conditions.

Table 1: Comparative Yields of N-Adamantyl Amide Synthesis

| Starting Materials | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Adamantanol-1, Benzonitrile | CuBr | 130–150 °C, 6–8 hours | N-(adamantan-1-yl)benzamide | 96 | nih.gov |

| Adamantanol-1, Benzonitrile | Indium triflate In(OTf)3 in SO2 | - | N-(adamantan-1-yl)benzamide | 96 | nih.gov |

| Adamantane, Benzonitrile | Cu-catalyst | - | N-(adamantan-1-yl)benzamide | 85 | researchgate.net |

| Adamantanol-1, Benzonitrile | [BMIM-SO3H][OTf] | 25-75 °C, 15-20 min | N-(adamantan-1-yl)benzamide | 74 | nih.gov |

| 1-Adamantanol, Benzamide | Aluminum triflate | Boiling nitromethane, 6 hours | N-(1-adamantyl)benzamide | 88 | |

| 1-Adamantylamine, Acryloyl chloride | Triethylamine in THF | Ice bath, 4 hours | N-(1-adamantyl)acrylamide | 83 | |

| 1-Amino-3-adamantanol, (BOC)2O | DIPEA in THF | Room temp, 3 hours | BOC-protected adamantaminol | 92 | doi.org |

These findings demonstrate that through careful selection of synthetic routes, catalysts, and reaction conditions, the synthesis of this compound and its analogues can be achieved with high efficiency and yield, facilitating further research into their properties and applications.

Molecular Mechanisms and Preclinical Biological Activity Assessments of N Adamantan 1 Yl 3 Amino Benzamide and Its Derivatives

Enzyme Modulation and Inhibition Profiles

The unique combination of the adamantane (B196018) and benzamide (B126) moieties allows for targeted interactions within the active or allosteric sites of various enzymes, leading to potent and often selective inhibition.

Poly(ADP-ribose) Polymerase (PARP) Inhibition by Benzamide Scaffolds

The benzamide component of N-Adamantan-1-yl-3-amino-benzamide is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes. PARP-1, in particular, is a crucial enzyme in the DNA damage repair process, and its inhibition is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like those involving BRCA1/2. nih.govlew.ro

The foundational PARP inhibitor, 3-aminobenzamide (B1265367), demonstrates the importance of the aminobenzamide scaffold. nih.govnih.gov It functions by competing with the substrate nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) at the enzyme's catalytic site. This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in recruiting other DNA repair proteins. Overactivation of PARP can lead to significant ATP depletion and a form of cell death known as parthanatos; inhibition by compounds like 3-aminobenzamide can prevent this, thereby protecting cells from certain types of stress-induced death. nih.govnih.gov

Building upon this principle, numerous novel benzamide derivatives have been developed as highly potent PARP-1 inhibitors. nih.govnih.gov For instance, a series of derivatives incorporating benzamidophenyl and phenylacetamidophenyl scaffolds yielded compounds with nanomolar inhibitory concentrations against PARP-1. nih.govnih.gov Molecular docking studies reveal that these scaffolds fit securely into the catalytic pocket of PARP-1, forming multiple hydrogen bond interactions that stabilize the inhibitor-enzyme complex. nih.gov The adamantane group in this compound would occupy the adenosine-binding (AD) site of the pocket, a region that can be modified to improve potency and selectivity. lew.ro

Table 1: PARP-1 Inhibitory Activity of Representative Benzamide Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 13f (benzamide derivative) | PARP-1 | 0.25 | nih.gov |

| Compound 3d (4-(benzylideneamino)-N-(quinolin-8-yl)benzamide derivative) | PARP-1 | 21.21 ± 4.1 | acs.org |

| Compound 3e (4-(benzylideneamino)-N-(quinolin-8-yl)benzamide derivative) | PARP-1 | 22.18 ± 4.2 | acs.org |

| 3-Aminobenzamide | PARP | ~30,000 | nih.gov |

Urease Inhibitory Activity of Adamantane-Thiourea Conjugates

While the core molecule is a benzamide, derivatives where the amide is replaced by a thiourea (B124793) group are of significant interest for their potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its activity is a key virulence factor for bacteria such as Helicobacter pylori. Thiourea and its derivatives are recognized as potent urease inhibitors, acting as substrate analogues that can chelate the nickel ions in the enzyme's active site. researchgate.netwikipedia.org

The inhibitory mechanism involves the thiourea moiety entering the narrow binding pocket of urease and interacting with the catalytic nickel ions. researchgate.net The design of N-monosubstituted and N,N'-disubstituted thioureas has led to compounds with significant potency against bacterial urease. researchgate.net

The conjugation of a thiourea core with an adamantane moiety represents a rational drug design strategy. The bulky, lipophilic adamantane group can enhance binding to hydrophobic pockets within or near the active site, potentially increasing potency and selectivity. While specific studies on N-Adamantan-1-yl-thiourea conjugates for urease inhibition are not widely documented, the synthesis of adamantane-thiourea derivatives for other biological targets is established. Given the proven efficacy of the thiourea scaffold against urease, adamantane-thiourea conjugates are promising candidates for investigation as novel anti-ulcer agents. lew.ro

Investigation of Papain-like Cysteine Protease (PLpro) Inhibition (Coronaviral Targets)

The emergence of pathogenic coronaviruses has highlighted the need for effective antiviral agents. One of the most attractive targets for drug development is the papain-like cysteine protease (PLpro), an enzyme essential for viral replication. Both the benzamide and adamantane components of the this compound scaffold have been implicated in the inhibition of coronaviral proteases.

Studies have shown that noncovalent inhibitors based on a benzamide scaffold can effectively inhibit SARS-CoV PLpro. For example, (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide binds to the S3 and S4 pockets of the enzyme. The orientation of the amide bond is critical for this activity. These findings suggest that inhibitors developed for SARS-CoV PLpro can serve as valuable starting points for creating pan-coronaviral inhibitors, including against SARS-CoV-2.

Separately, adamantane derivatives such as amantadine (B194251) and memantine (B1676192) have been investigated for their activity against coronaviruses. wikipedia.org While some mechanisms involve targeting viral ion channels like the E protein, adamantane analogues have also been suggested to inhibit host cell proteases like Cathepsin L, which are crucial for viral entry. wikipedia.org Molecular docking studies have also explored adamantane-isothiourea derivatives as potential inhibitors of the main coronavirus protease (Mpro). This convergence of evidence suggests that a molecule combining both an adamantane group and a benzamide scaffold could possess significant potential as an inhibitor of coronaviral PLpro.

Receptor Ligand Interactions and Functional Modulation

Derivatives of this compound have been shown to act as potent ligands for cell surface and nuclear receptors, enabling the modulation of key signaling pathways involved in inflammation and cellular metabolism.

P2X7 Receptor Antagonism and Inflammatory Pathway Modulation (e.g., AACBA analogue)

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, and its overactivation is linked to the release of pro-inflammatory cytokines, making it a key target for treating inflammatory and neuropathic pain disorders. Adamantane-containing compounds have emerged as a potent class of P2X7 receptor antagonists.

A prominent example is the analogue N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA) . This molecule is a potent and selective antagonist of the human P2X7 receptor. In vitro studies have characterized its ability to block key functions of the receptor, such as calcium influx and the uptake of large molecules like YO-PRO-1. This antagonism effectively modulates inflammatory pathways; for instance, AACBA has been shown to reduce the release of the pro-inflammatory cytokine interleukin-6 (IL-6) in preclinical models. The adamantane moiety is crucial for this high-affinity binding. Further development of adamantane-1-carbonyl thiourea derivatives has also yielded potent and selective inhibitors of P2X7 receptors.

Table 2: P2X7 Receptor Antagonistic Activity of AACBA

| Receptor | Assay | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Human P2X7 | Calcium Flux | ~18 | |

| Human P2X7 | YO-PRO-1 Uptake | ~85 | |

| Rat P2X7 | Calcium Flux | ~29 | |

| Rat P2X7 | YO-PRO-1 Uptake | ~980 |

Nuclear Receptor Modulation (e.g., Nur77 receptor binding)

Nur77 (also known as NR4A1 or TR3) is an orphan nuclear receptor that plays a critical role in regulating apoptosis, inflammation, and metabolism. Unlike typical nuclear receptors, Nur77's transcriptional activity is often regulated by its expression level and post-translational modifications rather than direct ligand binding to its canonical ligand-binding pocket, which is obstructed. However, compounds can modulate its function through other mechanisms, such as binding to other sites or influencing its subcellular localization.

Recent research has identified adamantyl-flavonoid derivatives as novel modulators that can bind to the Nur77 receptor. One such derivative, compound B7, was shown to bind to Nur77 with a high affinity and induce its translocation to the mitochondria, a key step in initiating apoptosis in cancer cells. This demonstrates that the adamantane moiety can be used to target the Nur77 receptor and modulate its pro-apoptotic and anti-inflammatory functions. The ability of adamantane derivatives to interact with nuclear receptors like Nur77 opens a promising avenue for therapeutic intervention in diseases characterized by dysregulated apoptosis and inflammation.

Table 3: Binding Affinity of an Adamantyl Derivative to Nur77

| Compound | Target | Binding Affinity (KD) (µM) | Reference |

|---|---|---|---|

| Compound B7 (Adamantyl-flavonoid derivative) | Nur77 (NR4A1) | 0.355 |

Cannabinoid Receptor (CB1 and CB2) Agonism in Adamantane-Indole-Benzamide Analogues

The endocannabinoid system, comprising cannabinoid receptors CB1 and CB2, plays a crucial role in regulating numerous physiological processes. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in immune cells, making them an attractive target for therapeutic agents with anti-inflammatory properties.

Recent research has explored the development of adamantyl-benzamides as modulators of the cannabinoid system. Specifically, adamantane-indole-benzamide analogues have been synthesized and evaluated for their agonist activity at both CB1 and CB2 receptors. For instance, N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide (SDB-001) and its analogues have demonstrated full agonist profiles at both CB1 and CB2 receptors in in vitro assays. The functional activity of these compounds is often comparable to that of Δ9-tetrahydrocannabinol (Δ9-THC) at CB1 receptors. Interestingly, the nature of the linker between the adamantane and indole (B1671886) moieties appears to be critical for in vivo cannabimimetic activity, with the carboxamide linkage in SDB-001 being essential.

Furthermore, a series of N-(1-Adamantyl)benzamides have been designed as dual-acting agents, functioning as both CB2 receptor agonists and inhibitors of fatty acid amide hydrolase (FAAH), the enzyme responsible for degrading the endocannabinoid anandamide (B1667382). This dual modulation presents a synergistic strategy for combating inflammation. Several of these derivatives have shown promising pharmacodynamic profiles as CB2R agonists and FAAH inhibitors.

Broad-Spectrum Benzamide Interactions with Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin)

Benzamide derivatives are known to interact with a variety of neurotransmitter receptors, including those for dopamine and serotonin (B10506). Molecular modeling studies have been employed to understand the binding modes of benzamide-containing ligands to these receptors. For example, in the case of the dopamine D2 receptor, the benzamide moiety can participate in key interactions, such as the carbonyl group acting as a hydrogen bond acceptor and the amide NH group as a hydrogen bond donor. The phenyl ring of the benzamide can also engage in hydrophobic interactions with receptor residues.

Similarly, in the serotonin 5-HT1A receptor model, the benzamide phenyl ring can be involved in hydrophobic interactions. However, in some models, the amide moiety itself may not be involved in specific, direct interactions, suggesting that its primary role might be to properly orient other pharmacophoric elements of the molecule within the receptor's binding pocket. The specific interactions and binding orientations ultimately determine the compound's affinity and efficacy at these receptors.

Cell-Based Biological Activity Investigations (in vitro preclinical models)

Antiproliferative Activity against Cancer Cell Lines (e.g., H460, HepG2, MCF-7)

Several studies have investigated the antiproliferative activity of adamantane-containing compounds against various human cancer cell lines. Derivatives of N-adamantyl-benzamide and related structures have shown cytotoxic effects against cell lines such as the human liver cancer cell line (HepG2) and the human breast cancer cell line (MCF-7).

For example, novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and 4-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates have been synthesized and evaluated for their anti-proliferative activity. Certain isothiourea derivatives within this class displayed significant generalized anti-proliferative activity against all tested cell lines, with IC50 values below 10 μM. The thiosemicarbazone derivatives generally showed moderate activity. The nature of the substituents on the aryl ring and the linkage to the adamantane core appear to influence the cytotoxic potency.

| Compound Type | Cancer Cell Lines | Activity | Reference |

| Isothiourea derivatives | HL-60, HT-29, MCF7 | IC50 < 10 μM | |

| Thiosemicarbazone derivatives | HL-60, HT-29, MCF7 | Moderate activity (IC50 >10–50 μM) |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, e.g., Anti-Dengue Virus Activity)

The lipophilic nature of the adamantane cage often enhances the antimicrobial properties of compounds. Adamantane derivatives have been investigated for their efficacy against a range of pathogens, including bacteria, fungi, and viruses.

Specifically, adamantane-containing thiosemicarbazides and carbothioimidates have demonstrated notable antibacterial and antifungal activities. Some of these compounds exhibited potent, broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) as low as 0.5–32 μg/mL. Certain derivatives also showed good activity against the pathogenic fungus Candida albicans.

In the realm of antiviral research, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and a related mono-adamantane derivative have shown significant inhibitory activity against Dengue virus serotype 2 (DENV2) with low cytotoxicity. Molecular docking studies suggest that these compounds may act as inhibitors of the DENV NS2B/NS3 protease.

| Compound Type | Microorganism | Activity | Reference |

| Carbothioimidates | Gram-positive & Gram-negative bacteria | MIC: 0.5–32 μg/mL | |

| Thiosemicarbazides | Candida albicans | Good activity | |

| N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide | Dengue virus serotype 2 | IC50 = 22.2 µM | |

| N-(adamantan-1-yl)-4-sulfamoylbenzamide | Dengue virus serotype 2 | IC50 = 42.8 µM |

Anti-inflammatory Effects in Relevant Cellular Models

The anti-inflammatory potential of adamantane benzamide derivatives has been a key area of investigation. A derivative, N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), has been characterized as a potent antagonist of the P2X7 receptor, which is implicated in pain and inflammation. In in vitro assays, AACBA was shown to be a potent inhibitor of human P2X7-mediated calcium flux. In vivo studies in animal models of inflammation demonstrated that AACBA could dose-dependently reduce lipopolysaccharide-induced plasma interleukin-6 release and prevent carrageenan-induced paw edema. These findings suggest that targeting the P2X7 receptor with adamantane-containing compounds is a viable strategy for developing novel anti-inflammatory agents.

Cellular Pathway Modulation and Signal Transduction Analysis

The biological activities of this compound and its derivatives are underpinned by their ability to modulate specific cellular pathways and signal transduction cascades. For instance, 3-aminobenzamide, a related benzamide, has been shown to interfere with receptor-mediated transmembrane signaling in cytotoxic T cells by inhibiting Ca2+ mobilization and the generation of inositol (B14025) phosphates. This suggests that benzamide derivatives can impact crucial second messenger systems.

Structure Activity Relationship Sar Elucidation and Computational Chemistry for Adamantane Benzamide Compounds

Identification of Key Structural Determinants for Biological Potency and Target Selectivity

The biological activity of adamantane-benzamide compounds is governed by the interplay of its three main structural components: the adamantane (B196018) cage, the central benzamide (B126) core, and the substituents on the phenyl ring.

The adamantane moiety is a crucial determinant of the pharmacological profile of these molecules. Its bulky, rigid, and highly lipophilic nature significantly influences how the compound interacts with biological targets. mdpi.comnih.gov This lipophilicity can enhance the molecule's ability to cross cell membranes and bind to hydrophobic pockets within target proteins. nih.govmdpi.com For instance, in the context of P2X7 receptor antagonists, the adamantane group is essential for potency, though it can also be a site of metabolic vulnerability. nih.gov Modifications to the adamantane cage, such as the introduction of fluorine atoms, have been explored to improve metabolic stability while maintaining or enhancing binding affinity. nih.govscispace.com

The benzamide linker is not merely a spacer but an active participant in molecular interactions. The amide bond itself can act as a hydrogen bond donor and acceptor, which is critical for anchoring the ligand within a protein's binding site. nih.gov The relative orientation of the adamantane and the phenyl ring, dictated by the amide linkage, is crucial for fitting into the target. Studies on dihydroxyl benzamide derivatives containing an adamantane moiety have shown that the presence of the amide bond can alter the binding mode compared to simpler adamantyl resorcinols, leading to different biological activity profiles. nih.gov

Substituents on the phenyl ring provide the primary means for fine-tuning potency and selectivity. The position and nature of these substituents are critical. In the case of N-Adamantan-1-yl-3-amino-benzamide, the 3-amino group introduces a key hydrogen-bonding feature and a potential site for further chemical modification. SAR studies on related benzamide series have demonstrated that the placement of functional groups, such as hydroxyls or amines, dramatically impacts biological outcomes. For example, in a series of dihydroxyl benzamide derivatives, the 3,4-dihydroxyl and 2,3-dihydroxyl compounds showed significantly stronger inhibitory activities in cellular melanin (B1238610) formation assays than other substitution patterns. nih.gov Similarly, 3D-QSAR studies on N-benzylbenzamide derivatives highlighted the importance of electrostatic contributions from a hydroxyl group at the 3-position for activity. nih.gov

| Structural Moiety | Key Role in Biological Activity | Examples of Impact |

|---|---|---|

| Adamantane Cage | Enhances lipophilicity, provides steric bulk for binding in hydrophobic pockets. | Improves binding to viral proteins and receptor hydrophobic regions. mdpi.com Can be fluorinated to improve metabolic stability. nih.gov |

| Benzamide Linker | Acts as a hydrogen bond donor/acceptor, orients the other moieties. | The amide linkage can enhance inhibitory activity and alter the binding mode compared to simpler structures. nih.gov |

| Phenyl Ring Substituents (e.g., 3-Amino Group) | Fine-tunes potency and selectivity through specific interactions like hydrogen bonding and electrostatic interactions. | The position of hydroxyl or amino groups is critical for activity. nih.gov A 3-OH group was found to be important for melanogenesis inhibition. nih.gov |

Molecular Docking Studies for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. acs.orgacs.org This method is instrumental in profiling the interactions of adamantane-benzamide compounds, providing insights into their binding modes and affinities.

The docking process typically involves preparing the 3D structures of both the ligand (e.g., this compound) and the protein receptor. The ligand is usually treated as flexible, while the receptor can be rigid or partially flexible. acs.org Software such as AutoDock Vina is commonly used to perform these simulations, which systematically sample different conformations of the ligand within the protein's binding site and score them based on a force field. acs.orgacs.org

For adamantane-containing ligands, docking studies consistently reveal the critical role of the adamantane cage in binding. nih.gov Its hydrophobic nature drives it to occupy lipophilic pockets in the receptor, forming van der Waals interactions with nonpolar amino acid residues like leucine (B10760876), isoleucine, and phenylalanine. acs.orgmdpi.com For instance, in studies of adamantane derivatives targeting the SARS-CoV-2 E-protein, hydrophobic interactions between the adamantane cage and key leucine residues were identified as the driving force for channel closure. acs.org

The benzamide portion of the molecule typically engages in more specific interactions. The amide group's carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor. mdpi.com The amino group on the phenyl ring of this compound would be expected to form key hydrogen bonds with polar residues or water molecules in the binding site. The aromatic phenyl ring itself can participate in π-π stacking or π-cation interactions with corresponding residues like tryptophan, tyrosine, or phenylalanine. nih.gov

Docking studies on adamantane-linked triazoles against the 11β-HSD1 enzyme, for example, predicted binding affinities and interaction patterns, although they sometimes failed to form interactions with key active site residues, guiding further design improvements. nih.gov Similarly, docking of an adamantane-triazole derivative into a glutamate (B1630785) receptor suggested inhibitory activity, highlighting interactions that underpin its potential analgesic effect. ksu.edu.sabohrium.com

| Molecular Fragment | Predicted Interaction Type | Potential Interacting Residues |

|---|---|---|

| Adamantane Cage | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

| Benzamide (Amide N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Benzamide (Carbonyl C=O) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine, Histidine |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| 3-Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine |

Pharmacophore Modeling and De Novo Design Principles for this compound Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is invaluable for designing new analogues of this compound by providing a template for desired interactions.

A pharmacophore model for this class of compounds would likely be generated based on a set of known active molecules. The key features would be extracted and spatially mapped. For this compound, a hypothetical pharmacophore model would likely include:

A Hydrophobic (HYD) feature: Representing the bulky adamantane cage, crucial for occupying a nonpolar cavity in the target protein. nih.govnih.gov

A Hydrogen Bond Acceptor (HBA) feature: Corresponding to the carbonyl oxygen of the benzamide group. nih.govnih.gov

A Hydrogen Bond Donor (HBD) feature: Representing the amide nitrogen.

An Aromatic Ring (AR) feature: For the central phenyl ring, which can engage in stacking interactions.

A second Hydrogen Bond Donor/Acceptor or Positive Ionizable feature: Representing the 3-amino group, which is a key point for selectivity and interaction. nih.gov

For example, a pharmacophore model developed for benzamide analogs acting as nicotinic receptor modulators identified three hydrophobic features and one hydrogen bond acceptor as critical for activity. nih.gov Another model for sigma-2 receptor ligands, which can include adamantane scaffolds, consisted of an aromatic ring, a hydrophobic region, a hydrogen-bond-acceptor, and a positive ionizable feature. nih.gov

Once a pharmacophore model is established, it can be used for de novo design. This process involves building new molecular structures from scratch that fit the pharmacophore's spatial and chemical constraints. For analogues of this compound, this could involve:

Scaffold Hopping: Replacing the benzamide core with other chemical scaffolds (e.g., heteroaromatic rings) that maintain the correct spatial orientation of the pharmacophoric features.

Substituent Modification: Exploring different functional groups at the 3-position of the phenyl ring to optimize hydrogen bonding or electrostatic interactions.

Adamantane Isosteres: Replacing the adamantane group with other bulky, lipophilic groups to explore different hydrophobic pocket geometries or improve physicochemical properties.

This approach facilitates the rational design of novel compounds with potentially improved potency, selectivity, and drug-like properties, moving beyond simple modifications of the parent structure. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These predictive models are powerful tools for estimating the activity of newly designed, unsynthesized analogues of this compound.

To develop a QSAR model, a dataset of structurally related compounds with experimentally measured biological activities is required. For each compound, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and 3D descriptors related to the molecule's conformation.

A prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). In CoMFA, molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. nih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to derive a mathematical equation linking the variations in these fields to the variations in biological activity.

For instance, a 3D-QSAR study on N-benzylbenzamide derivatives with an adamantyl moiety found that the steric contributions of the adamantyl group and the electrostatic properties of a hydroxyl group at the 3-position were critical for activity. nih.gov The resulting CoMFA model showed good predictive ability for the activities of test set compounds. nih.gov Another QSAR study on benzylidene hydrazine (B178648) benzamides resulted in a statistically robust equation, demonstrating its utility as a tool for designing new structures with higher potential. unair.ac.id

The general form of a QSAR equation is: Activity = c0 + c1D1 + c2D2 + ... + cn*Dn where Activity is often expressed as pIC50 (-log IC50), D represents the calculated descriptors, and c are the coefficients determined by the statistical analysis.

For this compound analogues, a QSAR model could predict their potency based on descriptors for lipophilicity (e.g., ClogP), molecular shape, and electronic properties of the substituents on the phenyl ring. Such a model would allow for the virtual screening of a large library of potential analogues, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Advanced Computational Simulations and Theoretical Analyses (e.g., Density Functional Theory (DFT), Hirshfeld Surface Analysis)

Beyond docking and QSAR, more advanced computational methods provide deeper insights into the intrinsic properties of adamantane-benzamide compounds.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net For a molecule like this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule with high accuracy. mdpi.com

Calculate Electronic Properties: Map the electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). researchgate.net This information helps identify reactive sites on the molecule. For example, the electrostatic potential map can show which parts of the molecule are electron-rich (e.g., the carbonyl oxygen and amino nitrogen) and prone to electrophilic attack or hydrogen bonding.

Predict Spectroscopic Properties: Calculate theoretical vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the structure. researchgate.net

Hirshfeld surface analysis is a technique used to visualize and quantify intermolecular interactions within a crystal structure. nih.govresearchgate.netnih.gov The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to the types and closeness of intermolecular contacts. For adamantane derivatives, these analyses typically show a large percentage of H···H contacts due to the hydrogen-rich surface of the adamantane cage. nih.gov They can also precisely delineate other key interactions, such as C-H···N or C-H···π hydrogen bonds, which contribute to the stability of the crystal packing. nih.govresearchgate.net This analysis provides a detailed picture of how molecules of this compound might interact with each other and with protein residues.

Together, these advanced simulations provide a fundamental understanding of the molecule's chemical and physical properties, which complements the interaction-focused insights from docking and QSAR studies. researchgate.netresearchgate.net

Preclinical Pharmacokinetic and in Silico Adme Studies of N Adamantan 1 Yl 3 Amino Benzamide Analogues

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery, computational, or in silico, methods are invaluable for predicting the ADME properties of a large number of compounds quickly and cost-effectively. nih.gov These predictive models use the chemical structure of a molecule to estimate its physicochemical and pharmacokinetic characteristics. For N-Adamantan-1-yl-3-amino-benzamide analogues, various software packages can be employed to generate a virtual ADME profile. researchgate.net

These in silico tools analyze parameters such as molecular weight, lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors to predict oral bioavailability and drug-likeness based on established rules like Lipinski's Rule of Five. nih.govresearchgate.net The prediction of properties like gastrointestinal absorption and potential for crossing the blood-brain barrier is also a key component of this analysis. nih.gov The bioavailability radar, often generated by services like SwissADME, provides a visual representation of a molecule's drug-likeness. nih.gov

Table 1: Representative In silico ADME Predictions for a Hypothetical this compound Analogue

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP | 1-3 | Optimal for membrane permeability |

| Aqueous Solubility | Moderately Soluble | May require formulation strategies |

| H-bond Donors | ≤ 5 | Good oral bioavailability predicted |

| H-bond Acceptors | ≤ 10 | Good oral bioavailability predicted |

| Gastrointestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeant | Yes/No | Indicates potential for CNS activity |

This table presents hypothetical data for illustrative purposes, as specific in silico ADME data for this compound analogues is not publicly available.

Evaluation of Metabolic Stability in Non-human Biological Systems

Metabolic stability is a critical determinant of a drug's half-life and dosing frequency. researchgate.net In vitro assays using non-human biological systems, such as rat liver microsomes (RLMs), are commonly employed to assess how quickly a compound is metabolized. nih.gov These assays provide an initial understanding of the compound's susceptibility to metabolism by enzymes like the cytochrome P450 (CYP) family. mdpi.com

For adamantane-containing compounds, the bulky adamantyl group can sometimes confer improved metabolic stability by sterically hindering access of metabolizing enzymes. nih.gov However, extensive metabolism in liver microsomes can still be observed. nih.gov The in vitro half-life (t½) is a key parameter measured in these studies; a shorter half-life indicates faster metabolism. researchgate.netnih.gov The process typically involves incubating the compound with liver microsomes and a cofactor-generating system, then quantifying the disappearance of the parent compound over time using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netfrontiersin.org

Table 2: Illustrative Metabolic Stability Data in Rat Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Analogue A | 4.32 | Low |

| Analogue B | 1.23 | High |

| Reference Compound | 0.98 | Very High |

This table is based on findings for structurally related adamantane (B196018) derivatives and serves as an example. nih.gov Specific data for this compound analogues is not available.

Assessment of Blood-Brain Barrier Permeability in Preclinical Models

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov The BBB is a highly selective barrier that protects the brain, and its permeability is assessed using various preclinical models. nih.gov

In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), provide a high-throughput, non-cellular method to predict passive diffusion across the BBB. frontiersin.org Cell-based assays using cell lines like Madin-Darby Canine Kidney (MDCK) cells or bEnd.3 cells, which form tight junctions, offer a more biologically relevant model of the BBB. nih.gov These models can assess both passive and active transport mechanisms. frontiersin.org More advanced 3D in vitro models and microfluidic systems are also being developed to better mimic the complex environment of the BBB. nih.govnih.gov

Table 3: Sample Data from a PAMPA-BBB Assay

| Compound | Permeability (Pe, 10⁻⁶ cm/s) | Predicted BBB Permeation |

| Analogue X | > 4.0 | High |

| Analogue Y | 2.0 - 4.0 | Medium |

| Analogue Z | < 2.0 | Low |

This table illustrates the type of data obtained from a PAMPA-BBB assay. frontiersin.org Specific BBB permeability data for this compound analogues is not publicly available.

Characterization of Excretion Pathways in Non-human Organisms

Understanding how a drug and its metabolites are eliminated from the body is the final piece of the ADME puzzle. Excretion studies are typically conducted in preclinical animal models, such as rodents. These studies aim to identify the primary routes of elimination (e.g., urine, feces) and characterize the metabolites present in excreta.

For some N-adamantyl-containing compounds, metabolism can occur at several positions, including oxidation of the adamantyl moiety. nih.gov The resulting metabolites can then be excreted. For instance, studies on an N-adamantyl urea-based compound in rodents revealed that metabolites resulting from hydroxylation of the adamantyl group were present in the blood, and a major metabolite was identified in the urine. nih.gov The identification of these metabolites is typically achieved using advanced analytical techniques like LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Emerging Research Directions and Future Perspectives for N Adamantan 1 Yl 3 Amino Benzamide Derivatives

Rational Design and Synthesis of Next-Generation Analogues with Optimized Profiles

The rational design of new N-adamantan-1-yl-3-amino-benzamide analogues is centered on optimizing the molecule's interaction with its biological target while maintaining favorable drug-like properties. The adamantane (B196018) group is often described as a "lipophilic bullet," utilized to increase a compound's hydrophobicity, which can enhance membrane permeability and binding affinity within hydrophobic pockets of target proteins. nih.govresearchgate.net The design strategy often involves a modular approach: the adamantane cage serves as a lipophilic anchor, the benzamide (B126) core acts as the primary pharmacophore, and various substituents on both parts can be modified to fine-tune activity, selectivity, and pharmacokinetic parameters. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are crucial in this process. For instance, modifications can be made to the adamantane core or the benzamide ring to explore how these changes affect biological activity. researchgate.netresearchgate.net Computational methods, including molecular docking, are frequently employed to predict how analogues will bind to protein targets, guiding the synthesis of more potent and selective compounds. researchgate.net

Key Synthetic Approaches:

Amide Coupling: The most direct route involves the coupling of 1-aminoadamantane with an activated 3-aminobenzoic acid derivative (e.g., an acyl chloride). Microwave-assisted synthesis has been shown to improve reaction times and yields in the creation of related adamantane-benzamide structures.

Adamantane Functionalization: Creating diversity in the adamantane portion often begins with the functionalization of adamantane itself. Bromination at the tertiary bridgehead carbons is a common and efficient starting point for introducing other functionalities. nih.govwikipedia.org

Direct C-H Functionalization: More advanced strategies focus on the direct conversion of adamantane's strong C-H bonds to C-C or C-X bonds. While challenging due to the high bond dissociation energies of the adamantane cage, methods using photoredox and hydrogen-atom transfer (HAT) catalysis are emerging as powerful tools for creating novel analogues that would be difficult to access through traditional methods. nih.govresearchgate.netacs.org

The table below summarizes rational design strategies for optimizing adamantane-benzamide derivatives.

| Molecular Component | Design Strategy | Desired Outcome | Supporting Rationale |

| Adamantane Cage | Introduction of substituents (e.g., hydroxyl, alkyl groups) | Modulate lipophilicity, improve solubility, explore new binding interactions. | Bulky substituents can enhance binding affinity and influence selectivity. researchgate.net |

| Benzamide Linker | Alteration of substitution pattern (e.g., moving the amino group) | Optimize geometry for target binding, improve metabolic stability. | The spatial arrangement of functional groups is critical for target engagement. nih.gov |

| Aromatic Ring | Addition of electron-withdrawing or -donating groups | Modulate electronic properties, enhance potency and selectivity. | Subtle electronic changes can significantly impact binding affinity for certain targets. publish.csiro.au |

Exploration of Novel Biological Targets and Therapeutic Applications for the Adamantane-Benzamide Scaffold

The adamantane-benzamide scaffold is versatile, with derivatives showing promise across a wide range of therapeutic areas. This versatility stems from the distinct biological activities associated with both the adamantane nucleus and the benzamide core. Adamantane is a key component in established drugs for viral infections (amantadine), neurodegenerative disorders (memantine), and type 2 diabetes (vildagliptin, saxagliptin). publish.csiro.aunih.govmdpi.com

The 3-aminobenzamide (B1265367) moiety is a well-known inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. This suggests a strong potential for this compound derivatives in oncology. Furthermore, benzamides are a recognized class of histone deacetylase (HDAC) inhibitors, which are also important targets in cancer therapy. nih.gov

Recent research has expanded the potential applications of this scaffold even further. Studies have demonstrated the antiviral activity of adamantane-benzamide derivatives against the dengue virus. Other research has highlighted the potential of various adamantane compounds in treating infections caused by poxviruses, hepatitis C, and HIV, as well as their utility as anticancer and antimalarial agents. nih.govnih.gov

The table below details some of the explored and potential applications for this chemical class.

| Therapeutic Area | Potential Biological Target(s) | Example or Rationale | References |

| Oncology | PARP, HDACs, AKT1 Protein Kinase | The 3-aminobenzamide core is a known PARP inhibitor; other benzamides target HDACs. Computational studies predict AKT1 as a target for some adamantane derivatives. | nih.govresearchgate.net |

| Antiviral | Dengue Virus proteins, Poxvirus p37 protein, Influenza M2 ion channel | Specific adamantane-benzamide hybrids have shown activity against the dengue virus. Other adamantane derivatives target essential viral proteins. | nih.govnih.gov |

| Neurodegenerative Diseases | NMDA receptors, AMPA receptors | Memantine (B1676192), an adamantane amine, is an NMDA receptor antagonist used to treat Alzheimer's disease. The scaffold could be adapted to target other CNS receptors. | nih.govpublish.csiro.au |

| Antimicrobial | Bacterial and Fungal enzymes/membranes | Various adamantane derivatives have demonstrated broad-spectrum antimicrobial activity. mdpi.com | mdpi.com |

Integration with Chemical Biology Tools for Advanced Target Validation and Mechanistic Insight

To fully elucidate the mechanism of action and validate the biological targets of this compound derivatives, the integration of chemical biology tools is essential. These specialized molecular probes can help identify direct binding partners and provide insights into cellular activity.

Photoaffinity Labeling: This powerful technique involves incorporating a photoreactive group, such as a diazirine or an azide, into the adamantane-benzamide structure. nih.gov Upon exposure to UV light, the probe forms a covalent bond with its direct biological target. The labeled protein can then be isolated and identified using mass spectrometry. This approach provides definitive evidence of a drug-target interaction within a native biological system. Notably, photoreactive benzamide probes have been successfully designed and utilized to study HDAC inhibitors. nih.gov

Affinity-Based Probes: Analogues can be synthesized with a bioorthogonal handle (e.g., an alkyne or azide) or an affinity tag (e.g., biotin). frontiersin.orgyoutube.com The alkyne-modified probe, for example, can be introduced to cells or lysates, and a reporter tag can be attached post-treatment via "click chemistry." youtube.com Biotinylated probes allow for the capture and enrichment of target proteins on streptavidin beads for subsequent identification.

Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of specific enzymes, providing a direct measure of target engagement and enzyme activity. frontiersin.org An adamantane-benzamide scaffold could be functionalized with a suitable reactive group to create an ABP, enabling the profiling of target enzyme activity across the proteome and offering a more dynamic view of the compound's effects.

The development of such probes, while synthetically challenging, is critical for unambiguously identifying the molecular targets of novel derivatives and understanding potential off-target effects. frontiersin.org

Strategic Directions for Preclinical Development Towards Specific Disease Indications

The path from a promising "hit" compound to a clinical candidate involves a structured preclinical development program. For the adamantane-benzamide scaffold, this process would be tailored to the specific disease indication.

Lead Optimization: Following the identification of a lead compound from initial screening, a focused medicinal chemistry effort is undertaken to improve its properties. This involves synthesizing a library of analogues to enhance potency against the intended target, improve selectivity over related proteins to minimize side effects, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov

In Vitro Pharmacological Profiling: Promising analogues are subjected to a battery of in vitro tests. For an anticancer agent, this would include cell viability assays across a panel of cancer cell lines and assays to confirm target engagement within the cell. For an antiviral, this would involve plaque reduction assays to determine the concentration required to inhibit viral replication in host cells. nih.govasm.org

Animal Model Efficacy Studies: Compounds that perform well in vitro are advanced to in vivo studies using animal models that recapitulate the human disease. For oncology, this may involve tumor xenograft models in mice. For infectious diseases, this would use relevant viral infection models to assess the compound's ability to reduce pathogen load and improve survival. nih.gov

Pharmacokinetic (PK) and Toxicology Studies: Early-stage PK studies in animals determine how the drug is absorbed, distributed, metabolized, and excreted. Concurrently, preliminary toxicology studies are conducted to identify a safe dose range and uncover any potential liabilities. The known stability conferred by the adamantane cage is an advantageous starting point for these studies. nih.govnih.gov

A successful preclinical program would demonstrate a clear dose-response relationship in a relevant animal model and a safety profile that justifies moving the compound into human clinical trials. nih.gov

Addressing Synthetic and Biological Challenges in Adamantane-Benzamide Medicinal Chemistry Research

Despite the promise of the adamantane-benzamide scaffold, its development is not without significant challenges.

Synthetic Challenges:

Inertness of the Adamantane Core: The adamantane cage is exceptionally stable, and its C-H bonds have high dissociation energies. This makes direct and selective functionalization difficult, often requiring harsh reagents or sophisticated catalytic systems that may not be compatible with other functional groups on the molecule. nih.govresearchgate.net

Multi-step Syntheses: The creation of complex analogues, particularly the chemical biology probes mentioned previously, can require lengthy, multi-step synthetic routes that are often low-yielding and resource-intensive. frontiersin.org

Purification: The high lipophilicity of many adamantane derivatives can complicate purification by standard chromatographic methods.

Biological Challenges:

Solubility: The very lipophilicity that makes the adamantane group an effective hydrophobic anchor can also lead to poor aqueous solubility. nih.govresearchgate.net This presents a major hurdle for formulation and achieving adequate bioavailability.

Off-Target Effects: High lipophilicity can also result in non-specific binding to plasma proteins and lipids, or promiscuous interactions with unintended biological targets, which can lead to toxicity. mdpi.com

Drug Resistance: For applications in infectious disease and oncology, the potential for acquired resistance is a major concern. The extensive clinical use of amantadine (B194251) has led to widespread resistance in influenza viruses, serving as a cautionary tale for new therapeutics based on this scaffold. nih.gov

Addressing these challenges will require innovative synthetic methodologies, creative formulation strategies, and a deep understanding of the scaffold's interaction with biological systems to mitigate off-target effects and anticipate potential resistance mechanisms.

Q & A

Q. What are the established synthetic routes for N-Adamantan-1-yl-3-amino-benzamide, and how are intermediates characterized?

this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, adamantane-containing acetamides are often prepared by reacting activated adamantane intermediates (e.g., 1-adamantylacetyl chloride) with benzothiazole or benzimidazole amines under reflux conditions in chloroform or ethanol . Key steps include:

- General Procedure A : Reacting 1-(1-adamantylacetyl)-imidazole with substituted amines (e.g., 6-methoxy-1,3-benzothiazol-2-amine) in CHCl3 at reflux for 6 hours, followed by crystallization from ethanol (yield: 11–51%) .

- Characterization : Post-synthesis, intermediates are validated using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS (ESI) for molecular weight confirmation. For example, a derivative with molecular formula C20H24N2O2S showed δ = 1.52–1.96 ppm (adamantane protons) and 7.01–7.73 ppm (aromatic protons) in <sup>1</sup>H NMR .

Q. What safety protocols are critical when handling this compound derivatives?

Adamantane derivatives require stringent safety measures due to their potential toxicity and flammability:

- Storage : Keep in dry, ventilated containers away from heat/light; adamantane-carboxylic acid analogs are stored at 2–8°C in sealed containers .

- Exposure Response : For skin contact, rinse immediately with water (≥15 minutes); for inhalation, move to fresh air and seek medical attention .

- Environmental Hazards : Avoid aqueous release due to toxicity to aquatic organisms (e.g., LC50 for fish: 1–10 mg/L) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in adamantane-based benzamide derivatives?

Single-crystal X-ray diffraction is pivotal for elucidating molecular conformations and non-covalent interactions:

- Crystallization : Slow evaporation from ethanol yields triclinic (P1) or monoclinic crystals. For example, a derivative crystallized with two independent molecules forming H-bonded dimers (N–H⋯N, 2.89 Å) .

- Software Tools : SHELXL refines structures using high-resolution data, while SHELXPRO interfaces with macromolecular applications. Hydrogen bonds (e.g., C–H⋯O, 3.1 Å) and van der Waals interactions (S⋯S, 3.62 Å) are analyzed to explain packing motifs .

Q. How should researchers address contradictions in pharmacological data for adamantane derivatives?

Discrepancies in biological activity (e.g., P2X7 receptor inhibition) require iterative validation:

- Species-Specific Potency : For example, N-(adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide showed IC50 = 18 nM (human P2X7) vs. 980 nM (rat P2X7) in YO-PRO-1 uptake assays. Cross-validate using calcium flux assays and species-specific receptor models .

- Model Selection : In vivo efficacy (e.g., carrageenan-induced edema reversal) may not translate to chronic models (e.g., collagen-induced arthritis). Use prophylactic vs. therapeutic dosing regimens to clarify mechanisms .

Q. What methodologies optimize the analysis of hydrogen-bonding networks in adamantane-carboxamide crystals?

Advanced crystallographic techniques and computational tools are combined:

- Data Collection : High-resolution datasets (e.g., 0.84 Å) at 100 K reduce thermal motion artifacts.

- Software Workflow : SHELXD (phase solution), Olex2 (model building), and Mercury (visualization) map H-bonding patterns. For example, C6–H6⋯O3 interactions (3.0 Å) stabilize ribbon-like structures along [100] in triclinic crystals .

- Validation : Check R-factors (<0.05) and data-to-parameter ratios (>15:1) to ensure refinement reliability .

Data Contradiction Analysis

Q. How can researchers reconcile divergent NMR and HRMS results in adamantane derivative characterization?

- NMR Artifacts : Adamantane protons (δ = 1.5–2.0 ppm) may split due to slow conformational exchange. Use higher field strengths (500 MHz+) and variable-temperature NMR to resolve overlaps .

- HRMS Calibration : Verify ionization methods (ESI vs. MALDI) and internal standards. For C20H24N2O2S, expect [M+H]<sup>+</sup> = 357.1634; deviations >5 ppm suggest impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.